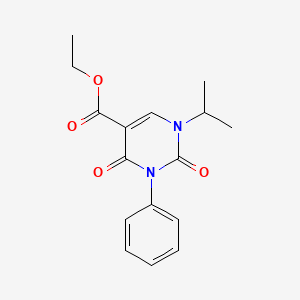![molecular formula C9H7Cl2N3 B12511113 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)
2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its two chlorine atoms at positions 2 and 4, and two methyl groups at positions 6 and 7 on the pyrido[2,3-d]pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine typically involves the chlorination of a precursor compound. One common method starts with 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diol. The reaction involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, typically at temperatures around 70°C. The mixture is then cooled, and the product is isolated through filtration and purification processes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted derivatives of the original compound, where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For example, it may inhibit tyrosine kinases or other protein kinases involved in cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar but lacks the methyl groups at positions 6 and 7.
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: This compound has a thieno ring instead of a pyrido ring, making it chemically distinct but functionally similar in some reactions.
Uniqueness
2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the pyridopyrimidine ring enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H7Cl2N3 |
|---|---|
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
2,4-dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl2N3/c1-4-3-6-7(10)13-9(11)14-8(6)12-5(4)2/h3H,1-2H3 |
Clave InChI |
SKVHZLCKLLQSPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1C)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester](/img/structure/B12511031.png)
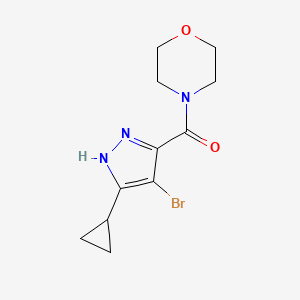
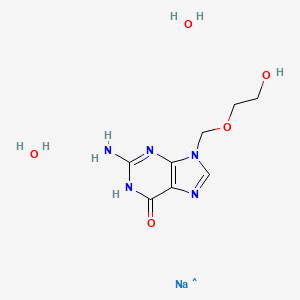
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12511056.png)
![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
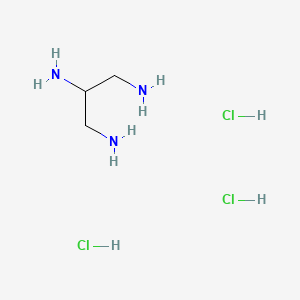
![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)
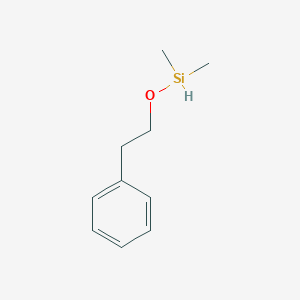
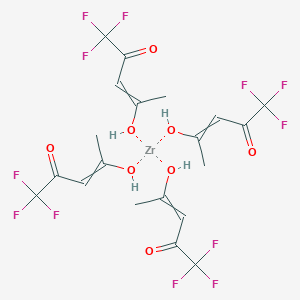
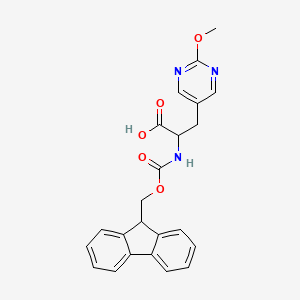
![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)
![1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole](/img/structure/B12511104.png)
